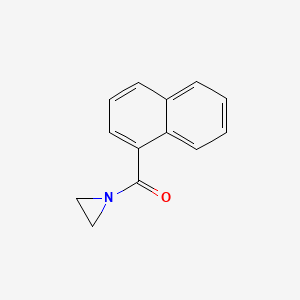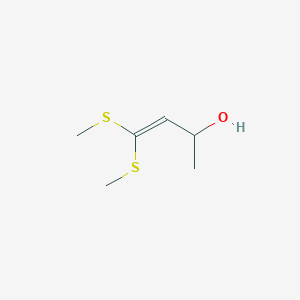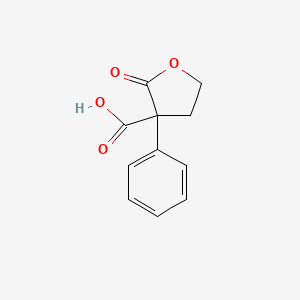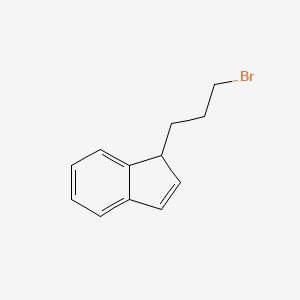![molecular formula C12H16N2O2S2 B14715471 [2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate CAS No. 22134-62-9](/img/structure/B14715471.png)
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate typically involves the reaction of a phenyl derivative with dimethylcarbamothioyl chloride and N-methylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method, which involves the reaction of carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted carbamates .
Scientific Research Applications
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Mechanism of Action
The mechanism of action of [2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate involves the inhibition of cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. By inhibiting these enzymes, the compound disrupts nerve signal transmission, leading to its pesticidal and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid used in the textile and polymer industries.
Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a preservative in wines.
Uniqueness
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate is unique due to its complex structure, which imparts specific chemical properties that make it suitable for specialized applications in organic synthesis, medicine, and industry. Its ability to act as a photoremovable protecting group and its promising antifungal activity further distinguish it from simpler carbamates .
Properties
CAS No. |
22134-62-9 |
|---|---|
Molecular Formula |
C12H16N2O2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O2S2/c1-13-11(15)16-10-7-5-4-6-9(10)8-18-12(17)14(2)3/h4-7H,8H2,1-3H3,(H,13,15) |
InChI Key |
MXMUABYPVRCDLB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)



